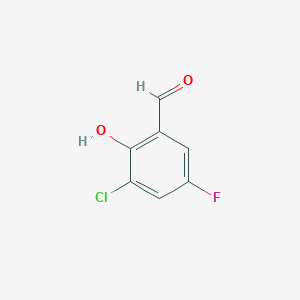

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Description

Significance of Salicylaldehyde (B1680747) and its Derivatives in Organic Synthesis and Medicinal Chemistry

Salicylaldehyde (2-hydroxybenzaldehyde), a simple aromatic aldehyde, is a cornerstone in organic synthesis and medicinal chemistry. wisdomlib.org It serves as a crucial precursor for a wide array of more complex molecules. guidechem.comchemicalbook.com In organic synthesis, salicylaldehyde is a key starting material for producing various chelating agents. guidechem.comchemicalbook.com Through condensation reactions with amines, it forms multidentate Schiff base ligands, such as salen, which are vital in coordination chemistry and catalysis. guidechem.comtandfonline.com Furthermore, its reaction with diethyl malonate via an aldol (B89426) condensation provides a pathway to coumarin (B35378) derivatives, a class of heterocycles with notable biological activities. guidechem.comhkasme.org The Dakin reaction, involving the oxidation of salicylaldehyde with hydrogen peroxide, yields catechol (1,2-dihydroxybenzene), another important chemical intermediate. guidechem.comchemicalbook.com

The derivatives of salicylaldehyde are of immense importance in medicinal chemistry. Schiff bases derived from salicylaldehyde and their metal complexes exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, antiviral, anti-inflammatory, and antipyretic properties. guidechem.comchemicalbook.comtandfonline.com The presence of hydroxyl (–OH) and azomethine (–CH=N–) groups in these Schiff bases is crucial for their bioactivity, enabling chelation and interaction with biological targets. tandfonline.com These compounds are explored for the development of novel pharmaceuticals, particularly in addressing the challenge of antimicrobial resistance. tandfonline.com

Influence of Halogen Substituents on Aromatic Compound Reactivity and Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring profoundly influences the molecule's reactivity and biological properties. This influence stems from a combination of two primary electronic effects: the inductive effect and the resonance (or conjugative) effect. lumenlearning.comlibretexts.org

Halogens are highly electronegative, leading to a strong electron-withdrawing inductive effect (–I effect) that pulls electron density away from the aromatic ring through the sigma bond. lumenlearning.comlibretexts.org This effect generally deactivates the ring, making it less susceptible to electrophilic substitution reactions compared to benzene (B151609). lumenlearning.commsu.edu However, halogens also possess lone pairs of electrons in their valence shells, which can be donated to the aromatic pi-system through resonance (+R or p-π conjugation). lumenlearning.comlibretexts.org

In the case of halogens, the strong inductive effect typically outweighs the weaker resonance effect. msu.edulibretexts.org Consequently, halogenated benzenes are generally less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. msu.edu The specific halogen also matters; the reactivity of halogen-substituted benzene rings towards electrophilic substitution follows the order of electronegativity, with the most electronegative halogens being the least deactivating. libretexts.org The introduction of halogens can also significantly alter a molecule's bioactivity by modifying its lipophilicity, metabolic stability, and binding interactions with biological macromolecules. tandfonline.comnih.gov

Positioning 3-Chloro-5-fluoro-2-hydroxybenzaldehyde within the Domain of Dihalogenated Salicylaldehydes

This compound is a member of the dihalogenated salicylaldehyde family, characterized by the presence of two different halogen atoms—chlorine and fluorine—on the salicylaldehyde framework. This specific substitution pattern places the chlorine atom at position 3 and the fluorine atom at position 5 relative to the hydroxyl group. The compound has been noted in scientific literature for its potential antibacterial characteristics. researchgate.net

The properties of this compound are defined by the interplay of its functional groups: the aldehyde, the hydroxyl group, and the two halogen substituents. The ortho-hydroxybenzaldehyde core allows for strong intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde oxygen atom. researchgate.net The chlorine and fluorine atoms further modify the electronic environment of the aromatic ring, influencing its chemical reactivity and potential biological activity. As a dihalogenated derivative, it serves as a valuable building block in medicinal chemistry and materials science, offering a scaffold that can be further modified to create novel structures with tailored properties. ossila.comossila.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82128-69-6 |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| Systematic Name | This compound |

| Melting Point | 95-99 °C |

| Purity | ≥97% |

| MDL Number | MFCD04039291 |

Data sourced from multiple chemical suppliers. apolloscientific.co.uksynquestlabs.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₄ClFO₂ |

| Salicylaldehyde | C₇H₆O₂ |

| Coumarin | C₉H₆O₂ |

| Catechol (1,2-dihydroxybenzene) | C₆H₆O₂ |

| Benzene | C₆H₆ |

| Salen | C₁₆H₁₆N₂O₂ |

| Diethyl malonate | C₇H₁₂O₄ |

| 3-fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXIEGGPMOEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382265 | |

| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82128-69-6 | |

| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82128-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5 Fluoro 2 Hydroxybenzaldehyde

Established Synthetic Pathways to 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

The principal methods for introducing the aldehyde functional group onto the phenolic precursor involve electrophilic aromatic substitution reactions.

The most prominent synthetic route to this compound starts with the precursor 2-Chloro-4-fluorophenol (B157789). This starting material can be synthesized by the direct chlorination of 4-fluorophenol (B42351) using agents like chlorine gas or sulfuryl chloride, which provides the desired product with high selectivity and yield. aobchem.comossila.com

Once the 2-Chloro-4-fluorophenol precursor is obtained, formylation is carried out to introduce the aldehyde group. The hydroxyl group of the phenol (B47542) is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the position para to the hydroxyl group is occupied by a fluorine atom, formylation occurs at the available ortho position, which is adjacent to both the hydroxyl and chloro substituents.

Two classical formylation methods are particularly relevant:

Reimer-Tiemann Reaction : This method is a widely used technique for the ortho-formylation of phenols. researchgate.netchemrio.com It involves the reaction of a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, typically sodium hydroxide (B78521) (NaOH). nih.gov The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile. researchgate.net The phenoxide, formed by the deprotonation of the phenol, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. researchgate.net The synthesis of this compound from 2-chloro-4-fluorophenol via reflux with chloroform and concentrated aqueous NaOH has been specifically documented.

Duff Reaction : The Duff reaction is another method for the ortho-formylation of phenols, particularly those with strongly electron-donating substituents. chemicalbook.com This reaction utilizes hexamethylenetetramine (hexamine) as the source of the formyl carbon. chemicalbook.com The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid, followed by acidic hydrolysis. tcichemicals.comresearchgate.net The reaction mechanism involves the formation of an iminium ion from protonated hexamine, which acts as the electrophile, leading to a benzylamine (B48309) intermediate that is subsequently hydrolyzed to the final aldehyde. chemicalbook.com While generally less efficient than the Reimer-Tiemann reaction, it offers an alternative pathway under different reaction conditions. chemicalbook.com

Table 1: Comparison of Formylation Reactions for Phenols

| Feature | Reimer-Tiemann Reaction | Duff Reaction |

|---|---|---|

| Formylating Agent | Chloroform (CHCl₃) researchgate.net | Hexamethylenetetramine (C₆H₁₂N₄) chemicalbook.com |

| Reactive Species | Dichlorocarbene (:CCl₂) researchgate.net | Iminium ion electrophile chemicalbook.com |

| Typical Conditions | Strong base (e.g., NaOH), biphasic system, often heated researchgate.net | Acidic medium (e.g., acetic acid, TFA), followed by acid hydrolysis chemicalbook.comtcichemicals.com |

| Selectivity | Primarily ortho-formylation researchgate.netchemrio.com | Primarily ortho-formylation for phenols chemicalbook.com |

| Substrate Scope | Effective for phenols, naphthols, and some electron-rich heterocycles google.com | Requires strongly electron-donating groups on the aromatic ring chemicalbook.com |

An alternative synthetic approach could theoretically involve the direct halogenation of a salicylaldehyde (B1680747) derivative, such as 5-fluorosalicylaldehyde or 3-chlorosalicylaldehyde. However, this route is complicated by the directing effects of the substituents already present on the aromatic ring. In a salicylaldehyde, the hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director.

For a precursor like 5-fluorosalicylaldehyde, the powerful ortho-directing influence of the hydroxyl group would favor electrophilic substitution (e.g., chlorination) at the 3-position. However, the fluorine at the 5-position also exerts its own directing effects. Consequently, achieving high regioselectivity for the desired this compound product via this method can be challenging, often leading to mixtures of products. There is limited specific documentation for this pathway compared to the formylation of 2-chloro-4-fluorophenol.

Advanced Synthetic Approaches for Substituted Benzaldehydes

Beyond classical methods, modern organic synthesis offers sophisticated techniques for preparing substituted benzaldehydes, which could be adapted for the synthesis of the title compound or its analogs.

A notable advanced method involves a two-step, one-pot procedure for creating functionalized benzaldehydes. tcichemicals.com This approach often starts with readily available benzoic acid derivatives, which are converted to Weinreb amides. The Weinreb amide is then reduced using a hydride source like diisobutylaluminium hydride (DIBAL-H) to form a stable hemiaminal intermediate. This intermediate serves to protect the latent aldehyde functionality, allowing for a subsequent palladium-catalyzed cross-coupling reaction with various organometallic reagents (like organolithium compounds) to introduce different alkyl or aryl groups. tcichemicals.comapolloscientific.co.uk This strategy provides a versatile and efficient pathway to a wide array of substituted benzaldehydes.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. ossila.comnih.gov Substituted benzaldehydes are common and valuable components in a variety of MCRs. nih.gov For example, reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis can utilize substituted benzaldehydes to rapidly generate complex heterocyclic scaffolds. nih.gov These one-pot procedures are prized for their atom economy, operational simplicity, and ability to create diverse molecular libraries, making them a powerful tool in modern medicinal chemistry and materials science. nih.gov

Derivatization Strategies Utilizing this compound as a Synthon

The chemical reactivity of this compound, with its hydroxyl and aldehyde functional groups, makes it a valuable synthon for building more complex molecules. A primary and widely exploited derivatization strategy is its reaction with primary amines to form Schiff bases (or imines).

This condensation reaction typically occurs between the aldehyde group of the salicylaldehyde and the amino group of an aliphatic or aromatic amine, resulting in the formation of a C=N double bond (azomethine group). Halogenated salicylaldehydes, such as 5-chlorosalicylaldehyde (B124248) and 5-bromo-3-fluorosalicylaldehyde, are frequently used for this purpose to create libraries of Schiff bases for biological screening. researchgate.net

These Schiff bases are not just final products but often serve as versatile ligands. The resulting salicylaldimine ligand, containing oxygen and nitrogen donor atoms, can chelate to various metal ions (e.g., Cu(II), Co(II), Zn(II)) to form stable coordination complexes. researchgate.netgoogle.comnih.gov The specific substituents on the salicylaldehyde ring and the amine component can tune the electronic and steric properties of the resulting metal complex. nih.gov Such complexes derived from related halogenated salicylaldehydes have been investigated for their applications in materials science (e.g., as dyes in OLEDs) and for their antimicrobial properties. researchgate.net

Functional Group Interconversions of the Aldehyde Moiety (e.g., Oxidation to Carboxylic Acids, Reduction to Alcohols)

The aldehyde functional group in this compound is a versatile handle for further synthetic modifications, readily undergoing both oxidation and reduction to yield other valuable chemical intermediates.

Oxidation to Carboxylic Acids:

The aldehyde moiety can be easily oxidized to a carboxylic acid, a transformation that converts this compound into 3-Chloro-5-fluoro-2-hydroxybenzoic acid. This conversion is a standard organic transformation. While specific documented examples for this exact substrate are not prevalent in readily available literature, the oxidation of salicylaldehydes is a well-established reaction. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), or silver oxide (Ag₂O) under appropriate reaction conditions. The resulting 3-chloro-5-fluoro-2-hydroxybenzoic acid is a salicylic (B10762653) acid derivative, a class of compounds with significant applications in medicinal chemistry and materials science.

Reduction to Alcohols:

Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (3-Chloro-5-fluoro-2-hydroxyphenyl)methanol. This reduction can be effectively achieved using a variety of reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although they are less selective and require anhydrous conditions. The resulting benzyl (B1604629) alcohol derivative opens up further avenues for chemical derivatization.

Transformations Involving the Phenolic Hydroxyl Group (e.g., Etherification)

The phenolic hydroxyl group of this compound offers another site for chemical modification, with etherification being a common transformation. This reaction involves the replacement of the acidic proton of the hydroxyl group with an alkyl or aryl group.

Etherification (O-alkylation):

The synthesis of ethers from this compound can be accomplished through the Williamson ether synthesis. This method typically involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another electrophilic species to form the desired ether. For instance, reaction with an alkyl halide would yield a 3-chloro-5-fluoro-2-alkoxybenzaldehyde. The choice of base and reaction conditions is crucial to avoid competing reactions, such as those involving the aldehyde group.

Nucleophilic Substitution Reactions of Halogen Atoms

The aromatic ring of this compound contains two halogen atoms, a chlorine and a fluorine, which can potentially undergo nucleophilic aromatic substitution (SNA_r). The feasibility of these reactions depends on the reaction conditions and the nature of the nucleophile. The presence of the electron-withdrawing aldehyde group and the other halogen can activate the ring towards nucleophilic attack.

Generally, in nucleophilic aromatic substitution on halogenated aromatic compounds, a fluorine atom is a better leaving group than a chlorine atom. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. Therefore, it is expected that the fluorine atom in this compound would be more susceptible to substitution by strong nucleophiles compared to the chlorine atom under typical S_NAr conditions.

Reactions would likely involve strong nucleophiles such as alkoxides, thiolates, or amines, and may require elevated temperatures and aprotic polar solvents to proceed efficiently. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of the fluorine atom to yield 3-chloro-2-hydroxy-5-methoxybenzaldehyde. However, the specific regioselectivity and reactivity would need to be determined experimentally, as the combined electronic effects of the hydroxyl, aldehyde, chloro, and fluoro substituents will influence the reaction outcome.

Molecular Architecture and Supramolecular Chemistry of 3 Chloro 5 Fluoro 2 Hydroxybenzaldehyde

Crystallographic Analysis and Structural Elucidation

The molecular structure of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde has been elucidated through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group Pna2₁, revealing a well-defined arrangement of the molecules in the crystal lattice. iucr.org The crystallographic data provides a precise map of atomic positions, bond lengths, and bond angles, forming the basis for a detailed analysis of its molecular and supramolecular features.

| Crystal Data | |

| Chemical Formula | C₇H₄ClFO₂ |

| Formula Weight | 174.55 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.2730 (13) |

| b (Å) | 12.7102 (12) |

| c (Å) | 3.7154 (3) |

| V (ų) | 674.02 (10) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.720 |

| Data sourced from reference iucr.org |

Intramolecular Hydrogen Bonding Characterization (O—H⋯O Interactions)

A prominent feature of the molecular structure of this compound is a strong intramolecular hydrogen bond. nih.gov This interaction occurs between the hydrogen atom of the phenolic hydroxyl group (O—H) and the oxygen atom of the adjacent formyl group (C=O). nih.govresearchgate.net This type of hydrogen bond is characteristic of salicylaldehyde (B1680747) derivatives and plays a crucial role in stabilizing the molecular conformation. nih.gov

Molecular Planarity and Conformational Preferences

The molecule of this compound is nearly planar. nih.gov The root-mean-square (r.m.s.) deviation from the plane for all non-hydrogen atoms is a mere 0.0135 Å, confirming a high degree of planarity. nih.gov This planarity is a consequence of the sp² hybridization of the carbon atoms in the benzene (B151609) ring and the stabilizing effect of the intramolecular hydrogen bond. The C3—Cl and C5—F bond lengths are reported as 1.7334 (16) Å and 1.3529 (19) Å, respectively. nih.gov

Solid-State Supramolecular Interactions

In the solid state, the crystal packing of this compound is directed by a combination of weak intermolecular interactions. nih.gov These non-covalent forces, including hydrogen bonds and other contacts, work in concert to build a stable three-dimensional supramolecular assembly. nih.gov

Intermolecular C—H⋯O, C—H⋯F, and F⋯O Contacts

The supramolecular structure is stabilized by a network of weak intermolecular interactions. nih.gov These include C—H⋯O and C—H⋯F hydrogen bonds, as well as F⋯O contacts. nih.gov These interactions link the individual molecules into a cohesive three-dimensional structure. nih.gov

Pi-Stacking Phenomenon and Chain Formation

A significant feature of the solid-state packing is the formation of one-dimensional chains through π-stacking interactions. nih.gov The planar aromatic rings of adjacent molecules stack on top of one another in an offset face-to-face arrangement. nih.gov This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal structure.

The geometry of the π-stacking in this compound is characterized by specific parameters that describe the relationship between the stacked rings. These parameters quantify the efficiency and nature of the π-π overlap.

| Pi-Stacking Parameters | |

| Ring Centroid-to-Centroid Distance | 3.7154 (3) Å |

| Centroid-to-Plane Distance | 3.3989 (8) Å |

| Ring-Offset Slippage | 1.501 (2) Å |

| Data sourced from reference nih.gov |

Advanced Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy for Functional Group Fingerprinting (FT-IR, Raman)

Vibrational spectroscopy provides a definitive fingerprint of a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde reveals critical information about its functional groups. The analysis, conducted using an Attenuated Total Reflectance (ATR) method, shows a number of characteristic absorption bands. nih.gov A broad band observed at 3081 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely overlapping with aromatic C-H stretching. nih.gov The presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen is a key feature of salicylaldehydes. nih.gov

The aldehydic C-H bond is distinguished by a Fermi doublet, with two weak bands appearing at 2859 cm⁻¹ and 2733 cm⁻¹. nih.gov A strong absorption at 1664 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the carbonyl group. nih.gov The spectrum is further characterized by a series of bands in the fingerprint region, including absorptions at 1462 cm⁻¹ (m), 1436 cm⁻¹ (s), 1294 cm⁻¹ (s), 1238 cm⁻¹ (s), 1183 cm⁻¹ (s), and 1119 cm⁻¹ (s), which correspond to various C-C aromatic stretching and in-plane bending vibrations. nih.gov Strong bands at 875 cm⁻¹, 802 cm⁻¹, and 727 cm⁻¹ are also prominent. nih.gov

Interactive FT-IR Peak Data Table

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment | Reference |

|---|---|---|---|

| 3081 | Medium, Broad | O-H & Aromatic C-H Stretch | nih.gov |

| 2859 | Weak | Aldehydic C-H Stretch (Fermi Doublet) | nih.gov |

| 2733 | Weak | Aldehydic C-H Stretch (Fermi Doublet) | nih.gov |

| 1664 | Strong | C=O Stretch | nih.gov |

| 1623 | Medium | C=C Aromatic Stretch | nih.gov |

| 1462 | Medium | C-C Aromatic Stretch / Bending | nih.gov |

| 1436 | Strong | C-C Aromatic Stretch / Bending | nih.gov |

| 1294 | Strong | C-O Stretch / In-plane Bending | nih.gov |

| 1238 | Strong | In-plane Bending | nih.gov |

| 1183 | Strong | In-plane Bending | nih.gov |

| 1119 | Strong | In-plane Bending | nih.gov |

| 875 | Strong | Out-of-plane Bending | nih.gov |

| 802 | Strong | Out-of-plane Bending | nih.gov |

| 727 | Strong | C-Cl / C-F Vibrations | nih.gov |

Raman Spectroscopy:

As of the latest literature surveys, detailed experimental Raman spectroscopic data for this compound has not been reported. While theoretical calculations for similar molecules exist, a dedicated experimental analysis for this specific compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

NMR spectroscopy is indispensable for mapping the chemical environment of hydrogen, carbon, and other NMR-active nuclei within a molecule. The spectra for this compound were recorded in deuterated chloroform (B151607) (CDCl₃). nih.gov

¹H NMR: The proton NMR spectrum displays distinct signals for each of the aromatic and substituent protons. The aldehydic proton (C(=O)H) resonates as a singlet at a downfield chemical shift of δ 11.21. nih.gov The phenolic proton (-OH) appears as a singlet at δ 9.86. nih.gov The two aromatic protons appear as doublets of doublets. The proton at C4 shows a signal at δ 7.23 with coupling constants J(meta) = 3.0 Hz and J(H-F) = 7.2 Hz. nih.gov The other aromatic proton at C6 is observed at δ 7.42 with coupling constants J(meta) = 3.0 Hz and J(H-F) = 7.8 Hz. nih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The aldehydic carbon (C=O) is found at δ 194.97. nih.gov The carbon atom attached to the fluorine (C5) exhibits a large C-F coupling constant, appearing as a doublet at δ 154.85 with J(C-F) = 244.0 Hz. nih.gov The carbon bearing the hydroxyl group (C2) is observed at δ 153.85 with a smaller doublet splitting due to two-bond C-F coupling (J(C-F) = 2.2 Hz). nih.gov The remaining aromatic carbons appear at δ 124.72 (d, J(C-F) = 26.4 Hz), δ 123.15 (d, J(C-F) = 9.1 Hz), δ 120.24 (d, J(C-F) = 6.6 Hz), and δ 116.90 (d, J(C-F) = 22.6 Hz). nih.gov

¹⁹F NMR: The fluorine NMR spectrum shows a single resonance at a chemical shift of δ -121.50. nih.gov

Interactive NMR Data Table

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 11.21 | Singlet | - | C(=O)H | nih.gov |

| ¹H | 9.86 | Singlet | - | OH | nih.gov |

| ¹H | 7.42 | Doublet of Doublets | J(meta) = 3.0, J(H-F) = 7.8 | C₆-H | nih.gov |

| ¹H | 7.23 | Doublet of Doublets | J(meta) = 3.0, J(H-F) = 7.2 | C₄-H | nih.gov |

| ¹³C | 194.97 | Singlet | - | C=O | nih.gov |

| ¹³C | 154.85 | Doublet | J(C-F) = 244.0 | C₅-F | nih.gov |

| ¹³C | 153.85 | Doublet | J(C-F) = 2.2 | C₂-OH | nih.gov |

| ¹³C | 124.72 | Doublet | J(C-F) = 26.4 | C₆ | nih.gov |

| ¹³C | 123.15 | Doublet | J(C-F) = 9.1 | C₁ | nih.gov |

| ¹³C | 120.24 | Doublet | J(C-F) = 6.6 | C₃-Cl | nih.gov |

| ¹³C | 116.90 | Doublet | J(C-F) = 22.6 | C₄ | nih.gov |

| ¹⁹F | -121.50 | Singlet | - | C₅-F | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Probing Elemental Composition and Electronic States

X-ray Absorption Spectroscopy is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. However, a review of current scientific literature indicates that no specific XAS studies have been published for this compound. Such an analysis could, in principle, probe the local environment of the chlorine atom, providing insights into its bonding and charge distribution.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elucidation of fragmentation pathways.

GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound confirms its molecular mass. The mass spectrum shows a molecular ion peak (M⁺) at m/z = 174. nih.gov This is consistent with the calculated exact mass of 173.99 amu for the molecular formula C₇H₄ClFO₂. nih.gov The characteristic isotopic pattern for a molecule containing one chlorine atom would be expected, with an M+2 peak approximately one-third the intensity of the M⁺ peak. A detailed analysis of the fragmentation pattern has not been extensively reported in the literature but would be expected to involve the loss of the formyl group (-CHO), carbon monoxide (CO), and halogen atoms.

Interactive Mass Spectrometry Data Table

| Technique | Feature | m/z Value | Interpretation | Reference |

|---|---|---|---|---|

| GC-MS | Molecular Ion (M⁺) | 174 | [C₇H₄ClFO₂]⁺ | nih.gov |

| Calculation | Exact Mass | 173.99 | C₇H₄ClFO₂ | nih.gov |

Reactivity Mechanisms and Reaction Pathway Exploration

Reactivity of the Aldehyde Group in Condensation and Addition Reactions

The aldehyde functional group in 3-chloro-5-fluoro-2-hydroxybenzaldehyde is a key center for reactivity, readily undergoing condensation and addition reactions. A significant and widely documented reaction is the condensation with primary amines to form Schiff bases (imines). jetir.org This reaction is a cornerstone in the synthesis of complex organic molecules and ligands for coordination chemistry. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic azomethine (-C=N-) group. organicreactions.org

While specific studies on Knoevenagel or Wittig reactions involving this compound are not extensively documented in the reviewed literature, the general reactivity of salicylaldehydes suggests its potential to participate in such transformations. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. organicreactions.orgnih.govyoutube.com Given the electrophilic nature of the aldehyde group in this molecule, it is expected to react with various active methylene compounds to form α,β-unsaturated products.

The following table provides examples of condensation reactions involving similar salicylaldehyde (B1680747) derivatives, which can be considered indicative of the expected reactivity of this compound.

| Reactant 1 | Reactant 2 | Product Type |

| Salicylaldehyde | Ethyl acetoacetate | Coumarin (B35378) derivative |

| 5-Chlorosalicylaldehyde (B124248) | Primary amines | Schiff bases |

| 3-Hydroxybenzaldehyde | Amines | Schiff bases |

Phenolic Hydroxyl Group Reactivity (e.g., Acidity, Chelation)

The phenolic hydroxyl group at the C2 position significantly influences the reactivity of this compound. Its acidic nature and its ability to form intramolecular hydrogen bonds and participate in chelation are key features.

Chelation and Intramolecular Hydrogen Bonding: A crucial aspect of the phenolic hydroxyl group's reactivity is its proximity to the aldehyde group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. youtube.comnih.govresearchgate.net This has been confirmed by crystallographic studies of this compound, which show a planar molecular structure stabilized by this internal hydrogen bond. youtube.comnih.govresearchgate.net This pre-organization of the molecule is a key factor in its ability to act as a bidentate chelating agent in the formation of metal complexes. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the carbonyl oxygen can coordinate to a metal ion, forming a stable six-membered ring.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The chlorine and fluorine atoms attached to the aromatic ring of this compound have a profound effect on the reactivity of the ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Both chlorine and fluorine are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). This is due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In the case of this compound, the positions for potential electrophilic attack are already substituted.

In the context of nucleophilic aromatic substitution, the presence of electron-withdrawing halogen substituents can activate the ring towards attack by nucleophiles, especially when there is a good leaving group present. Polyfluoroarenes, for example, are known to undergo nucleophilic aromatic substitution (SNA_r) reactions. researchgate.net The high electronegativity of fluorine makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. researchgate.net While specific studies on nucleophilic substitution on this compound are limited, the presence of both chloro and fluoro groups would be expected to influence the regioselectivity and rate of such reactions.

The combined electronic effects of the substituents can be summarized as follows:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

| -OH | 2 | -I | +R | Activating, ortho-, para-directing |

| -CHO | 1 | -I, -R | -R | Deactivating, meta-directing |

| -Cl | 3 | -I | +R (weak) | Deactivating, ortho-, para-directing |

| -F | 5 | -I | +R (weak) | Deactivating, ortho-, para-directing |

Participation in Metal Complexation and Ligand Synthesis

This compound is a valuable precursor for the synthesis of ligands, particularly Schiff base ligands, which are then used to form metal complexes. youtube.comnih.govnih.gov The ability of the molecule to act as a bidentate ligand stems from the presence of the phenolic hydroxyl group and the aldehyde group in ortho positions, as discussed in section 5.2.

The synthesis of Schiff base ligands from this compound typically involves a condensation reaction with a primary amine. The resulting Schiff base ligand possesses an imine nitrogen and the phenolic oxygen, which can coordinate to a metal ion. These ligands can be bidentate or, if the amine used contains additional donor atoms, they can be multidentate.

The resulting metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. For instance, metal complexes of Schiff bases derived from similar salicylaldehydes have been shown to exhibit a range of biological activities. nih.govnih.govsemanticscholar.org The specific properties of the metal complexes, such as their geometry, stability, and reactivity, are influenced by the nature of the metal ion and the substituents on the salicylaldehyde ligand. The presence of the chloro and fluoro groups in this compound can modulate the electronic properties and, consequently, the biological activity and catalytic performance of the corresponding metal complexes. For example, cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown potential in reversible oxygen chemisorption and as anticancer agents. ossila.com

Computational Chemistry and Quantitative Structure Activity/property Relationships Qsar/qspr

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Distribution, and Spectroscopic Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, DFT calculations can elucidate its three-dimensional geometry, the distribution of electrons within the molecule, and predict its spectroscopic signatures.

Molecular Geometry: DFT calculations, often using basis sets like 6-311++G(d,p), can determine the optimized molecular structure by finding the lowest energy conformation. nih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the aldehyde and hydroxyl groups are of particular interest. The presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is a key structural feature in 2-hydroxybenzaldehydes, which significantly influences the compound's conformation and properties. unicamp.brresearchgate.net

Electronic Distribution: The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. mdpi.com For this compound, the MEP would show negative potential (electron-rich regions, typically colored red) around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. nih.govmdpi.com Positive potential (electron-poor regions, colored blue) would be concentrated around the hydrogen atoms, especially the hydroxyl proton. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and polarizability. mdpi.com A small energy gap suggests higher reactivity. mdpi.com

Spectroscopic Parameters: DFT can predict various spectroscopic data, which can then be compared with experimental results for validation. This includes predicting vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Visible). For instance, a theoretical study on 4-hydroxybenzaldehyde (B117250) predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm using TD-DFT (Time-Dependent DFT). mdpi.com Similar calculations for this compound would help assign experimental spectral bands to specific electronic transitions.

Table 1: Representative DFT-Calculated Parameters for a Substituted Benzaldehyde (B42025) (Note: This table is illustrative of typical parameters obtained from DFT calculations on similar compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Description | Typical Focus of Study |

| Bond Lengths (Å) | Distances between atomic nuclei (e.g., C=O, C-Cl, C-F, O-H). | Influence of substituents on bond lengths; strength of intramolecular hydrogen bond. |

| Bond Angles (°) & Dihedral Angles (°) | Angles between adjacent bonds and rotational angles around bonds. | Planarity of the molecule and orientation of the formyl and hydroxyl groups. |

| HOMO-LUMO Energy Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicator of chemical reactivity and kinetic stability. mdpi.com |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identification of electrophilic and nucleophilic centers. nih.gov |

| Vibrational Frequencies (cm⁻¹) | Frequencies of molecular vibrations corresponding to IR and Raman bands. | Assignment of experimental spectra and confirmation of functional groups. nih.gov |

| UV-Vis Absorption Wavelength (nm) | Wavelengths of maximum electronic absorption. | Prediction of electronic transitions (e.g., n→π, π→π). mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Characterization of Related Benzaldehydes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a set of compounds with a specific property of interest. These models are valuable for predicting the properties of new or untested compounds, such as this compound, based on data from a series of related benzaldehydes.

A typical QSPR study involves optimizing the geometry of a series of substituted benzaldehydes and calculating various molecular descriptors. acs.orgnih.gov These descriptors, which are numerical representations of molecular structure, can be classified into several categories:

Electronic Descriptors: Quantify aspects of the electronic structure, such as partial atomic charges, dipole moments, and orbital energies.

Steric/Topological Descriptors: Describe the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Include properties like heat of formation and hydration energy.

Once calculated, these descriptors are used to build a mathematical model using regression techniques like Partial Least Squares (PLS) or Principal Component Regression (PCR). unicamp.br For example, a study on 50 substituted benzaldehydes developed a QSPR model to predict their ¹⁷O NMR carbonyl chemical shifts. researchgate.netnih.gov The robustness of these models is verified through various validation techniques, including cross-validation and external validation with a prediction set. unicamp.br Such a model could be used to accurately predict the ¹⁷O chemical shift for this compound without needing to perform the experiment.

Table 2: Common Descriptor Classes in QSPR Studies of Benzaldehydes

| Descriptor Class | Examples | Information Encoded | Reference |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution, polarity, reactivity | acs.org, nih.gov |

| Steric | Molecular volume, Surface area, Ovality | Molecular size and shape | acs.org, nih.gov |

| Topological | Connectivity indices, Wiener index, Kappa shape indices | Atomic connectivity and molecular branching | nih.gov |

| Quantum Chemical | Total energy, Heat of formation, Hardness, Electronegativity | Stability and fundamental electronic properties | acs.org, nih.gov |

Investigation of Intramolecular and Intermolecular Interactions via Computational Methods

Computational methods are essential for analyzing the non-covalent interactions that govern molecular recognition and crystal packing. For this compound, these interactions are critical to its physical properties and solid-state structure.

Intramolecular Interactions: The most significant intramolecular interaction in this molecule is the hydrogen bond between the 2-hydroxy group and the adjacent carbonyl oxygen (O-H···O=C). This resonance-assisted hydrogen bond is a common feature in o-hydroxybenzaldehydes and contributes significantly to the molecule's conformational stability. unicamp.br

Intermolecular Interactions: In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Computational techniques used to study these include:

Hirshfeld Surface Analysis: This method partitions crystal space to define a unique molecular surface. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. rsc.org For a molecule like this, one would expect to see significant contributions from H···O, H···H, H···Cl, and H···F contacts. rsc.orgrsc.org

Energy Framework Calculations: These calculations quantify the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs in a crystal lattice, providing insight into the stability of the crystal packing. rsc.org

Reduced Density Gradient (RDG) Analysis: This technique identifies and visualizes non-covalent interactions in real space based on the electron density and its gradient. It can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and steric repulsion. nih.gov

Studies on similar multi-substituted benzaldehydes have revealed complex supramolecular networks formed by weak C–H···O hydrogen bonds, C–H···π interactions, π–π stacking, and halogen bonding (e.g., C-Br···H). rsc.orgrsc.org The presence of both chlorine and fluorine atoms in this compound makes it a candidate for participating in various halogen bonding interactions, which play an important role in stabilizing crystal structures. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: While the intramolecular hydrogen bond likely locks the molecule into a relatively planar conformation, MD simulations can explore vibrations and minor conformational fluctuations around this minimum energy state.

Study Solvent Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), MD can model how the solvent influences the molecule's conformation and the strength of its intramolecular hydrogen bond.

Investigate Interactions with Biomolecules: MD simulations are widely used to study how small molecules bind to biological targets like proteins. nih.govmdpi.com If this compound were being investigated as a potential drug candidate, MD simulations could model its binding to a target protein's active site, revealing the stability of the complex and key intermolecular interactions over time. mdpi.com A study on para-substituted benzaldehydes, for instance, used MD simulations to analyze their binding and conformational effects on human serum albumin. nih.gov The stability of the ligand within the binding pocket is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. mdpi.com

Biological Activity Research and Mechanistic Elucidation

Antimicrobial Research Applications

The investigation into the antimicrobial properties of compounds derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde forms a significant portion of the available research. Its structure is considered valuable for creating molecules with potential antibacterial and antifungal properties.

While this compound itself has been noted for its potential antibacterial characteristics, specific quantitative data on its standalone activity is limited in the current body of scientific literature. nih.gov Research has more robustly explored the antibacterial effects of its derivatives. For instance, Schiff bases, which are compounds formed from the condensation of an aldehyde with a primary amine, have been a major focus.

Studies on Schiff bases derived from variously fluorinated benzaldehydes have shown a range of antibacterial activities. Although not specific to a this compound derivative, a study on Schiff bases from other fluorinated benzaldehydes and isoniazid (B1672263) demonstrated weak to moderate activity against certain bacterial strains. For example, one such Schiff base exhibited weak activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 1.55 mM. mdpi.com Another copper(II) complex of a different Schiff base showed activity against S. aureus with an MIC of 0.76 mM. mdpi.com These findings suggest that the core structure, when modified, can yield compounds with notable antibacterial potential.

Antibacterial Activity of Related Schiff Base Derivatives

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in mM | Reference |

|---|---|---|---|

| Schiff Base (L4) | E. coli | 1.55 | mdpi.com |

| Copper(II) Complex (Cu-L6) | S. aureus | 0.76 | mdpi.com |

Similar to the antibacterial research, the direct antifungal activity of this compound is not extensively documented. However, the potential of its derivatives has been investigated. Schiff bases derived from fluorinated benzaldehydes have demonstrated noteworthy antifungal properties.

In a study evaluating a series of Schiff bases, two compounds in particular, L1 and L4 (derived from other fluorinated benzaldehydes), showed significant activity against the fungal pathogen Candida albicans, with MIC values of 0.037 mM and 0.048 mM, respectively. mdpi.com This highlights the promise of using this compound as a scaffold for developing new antifungal agents.

Antifungal Activity of Related Schiff Base Derivatives against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) in mM | Reference |

|---|---|---|

| Schiff Base (L1) | 0.037 | mdpi.com |

| Schiff Base (L4) | 0.048 | mdpi.com |

Cytotoxicity Investigations in Cellular Systems

For example, cobalt-salen complexes synthesized from the related compound 3-Fluoro-2-hydroxybenzaldehyde have been shown to possess anticancer activity, with a reported half-maximal inhibitory concentration (IC50) of 50 µM. ossila.com Furthermore, various Schiff base derivatives of 2-hydroxybenzaldehyde have been screened for their cytotoxicity against several cancerous and normal cell lines. nih.gov These studies on related structures underscore the potential for derivatives of this compound to exhibit cytotoxic effects, a characteristic that could be harnessed for anticancer drug development.

Exploration of Anti-inflammatory Potential

The anti-inflammatory properties of this compound have not been directly investigated. However, the broader class of Schiff bases and their metal complexes, which can be synthesized from this aldehyde, are known to possess anti-inflammatory activities. For instance, a study on a new Schiff base ligand derived from 3-hydroxy-benzaldehyde and its cobalt complex recognized it as an effective anti-inflammatory agent in in vivo and in vitro models. researchgate.net While these findings are on a different, yet related, molecule, they suggest a potential avenue for future research into the anti-inflammatory capabilities of this compound derivatives.

Assessment of Antioxidant Properties

Direct assessment of the antioxidant properties of this compound is not found in the current scientific literature. The research focus has been on the antioxidant potential of metal complexes derived from related salicylaldehydes. For example, copper(II) complexes of 5-fluoro-salicylaldehyde were found to have a low ability to scavenge DPPH radicals but exhibited moderate to significant activity in reducing hydrogen peroxide and scavenging ABTS radicals. mdpi.com Similarly, a zinc(II) complex of a different Schiff base ligand showed notable antioxidant activity. researchgate.net These studies indicate that the salicylaldehyde (B1680747) scaffold, when complexed with metal ions, can contribute to antioxidant effects.

Mechanistic Studies of Molecular Interactions with Biological Targets (e.g., Enzymes, Proteins)

Understanding how a compound interacts with biological molecules at a molecular level is key to elucidating its mechanism of action. For this compound itself, such mechanistic studies are not available. However, research on its derivatives and related compounds has begun to shed light on their potential biological targets.

Molecular docking studies have been employed to predict the binding modes of related compounds. For instance, the interaction between 5-Bromo-2-Hydroxybenzaldehyde and various proteins has been explored through molecular docking and molecular dynamics simulations. nih.gov In other research, Schiff base derivatives of 2-hydroxybenzaldehyde were investigated for their interaction with the MAPK signalling pathway in cancer cells. nih.gov Furthermore, copper(II) complexes of 5-fluoro-salicylaldehyde have been shown to interact with calf-thymus DNA, likely through intercalation, and to bind with serum albumins. mdpi.com These studies on analogous compounds provide a framework for future investigations into the specific molecular targets of this compound and its derivatives.

Role as a Scaffold for Developing Biologically Active Molecules

This compound serves as a valuable scaffold in medicinal chemistry for the development of new biologically active molecules. Its substituted benzene (B151609) ring, featuring chloro, fluoro, and hydroxyl groups, along with a reactive aldehyde function, provides a versatile platform for synthesizing more complex structures with potential therapeutic applications. Researchers have utilized this compound as a starting material to create novel Schiff bases, thiosemicarbazones, and their metal complexes, which have been investigated for their antimicrobial and other biological properties. The specific arrangement of functional groups on the phenyl ring of this compound is crucial, as it influences the electronic properties, lipophilicity, and steric profile of the resulting derivatives, thereby modulating their interaction with biological targets.

Detailed Research Findings

The utility of this compound as a foundational structure is evident in the synthesis of various derivatives, particularly thiosemicarbazones and their coordination complexes with transition metals. These derivatives have demonstrated significant potential as antimicrobial agents.

One area of research has focused on the synthesis of novel heterocyclic thiosemicarbazone metal complexes. For instance, new α-N-heterocyclic thiosemicarbazone complexes of copper(II) and nickel(II) have been prepared using 3-chloro-5-fluorosalicylaldehyde as a key precursor. rsc.org The general synthetic approach involves the condensation of 4-phenyl-thiosemicarbazide with 2-aminothiazole-5-carboxaldehyde, followed by reaction with 3-chloro-5-fluorosalicylaldehyde and subsequent complexation with metal salts like nickel(II) chloride or copper(II) chloride. rsc.org Such thiosemicarbazone complexes are of significant interest due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. rsc.org

Further investigation into this area involved the synthesis of thiazole-based thiosemicarbazone silver(I) complexes. dergipark.org.tr In this work, 3-chloro-5-fluorosalicylaldehyde was reacted with a thiazole-thiosemicarbazide precursor, followed by complexation with silver(I) acetate. dergipark.org.tr The resulting silver(I) complexes were screened for their antimicrobial activity against a panel of pathogenic bacteria and a fungus. The study found that the complexes exhibited high to moderate antimicrobial efficacy, highlighting their potential as effective agents in biomedical applications. dergipark.org.tr The zone of inhibition was measured to quantify the antimicrobial activity against various microorganisms.

Another study focused on the synthesis of a series of new thiosemicarbazone compounds derived from 2-aminothiazole-5-carboxaldehyde, various thiosemicarbazides, and a range of benzaldehyde (B42025) derivatives, including 3-chloro-5-fluorosalicylaldehyde. duzce.edu.tr This research underscores the modularity of using this compound as a building block to create a library of related compounds for biological screening.

The data from the antimicrobial screening of the thiazole-based thiosemicarbazone Ag(I) complex derived from 3-chloro-5-fluorosalicylaldehyde is presented below.

Antimicrobial Activity of a Thiazole-Based Thiosemicarbazone Ag(I) Complex Derived from this compound dergipark.org.tr

| Test Microorganism | Strain Number | Zone of Inhibition (mm) |

| Micrococcus luteus | ATCC9341 | 24 |

| Staphylococcus epidermidis | ATCC12228 | 21 |

| Bacillus cereus | RSKK863 | 25 |

| Pseudomonas aeruginosa | ATCC27853 | 19 |

| Klebsiella pneumoniae | ATCC27853 | 20 |

| Enterobacter aerogenes | ATCC51342 | 22 |

| Salmonella typhi H | NCTC9018394 | 23 |

| Shigella dysenteria | NCTC2966 | 21 |

| Proteus vulgaris | RSKK96026 | 26 |

| Candida albicans | Y-1200-NIH | 24 |

Emerging Research Directions and Future Perspectives in 3 Chloro 5 Fluoro 2 Hydroxybenzaldehyde Chemistry

Sustainable and Green Synthetic Methodologies Development

The chemical industry's shift towards environmental stewardship has placed a strong emphasis on the development of sustainable and green synthetic methods. Traditional synthesis of substituted benzaldehydes often involves multi-step processes, harsh reaction conditions, and the use of toxic reagents, which can lead to significant environmental waste. patsnap.com The documented synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde involves the formylation of 2-chloro-4-fluorophenol (B157789) using chloroform (B151607) and concentrated sodium hydroxide (B78521), a method that, while effective, presents opportunities for green innovation. nih.gov

Future research is geared towards aligning the synthesis of this and related compounds with the principles of green chemistry. rjpn.org Key areas of exploration include:

Alternative Catalysts: Replacing traditional reagents with bio-based or recyclable catalysts, such as enzymes (e.g., lipases) or solid acid catalysts, can lead to milder reaction conditions. rjpn.org N-heterocyclic carbenes are also being explored as organic catalysts for aldehyde transformations, potentially eliminating the need for heavy metal oxidants. misericordia.edu

Energy-Efficient Techniques: The use of microwave irradiation or ultrasound-assisted reactions is a promising strategy to reduce reaction times, thereby lowering energy consumption and potentially increasing yields. rjpn.orgchemmethod.com

Greener Solvents and Conditions: A major goal is to move away from hazardous organic solvents. Research into solvent-free reactions or the use of benign media like water or polyethylene (B3416737) glycol (PEG) is a critical direction. rjpn.orgchemmethod.com

One-Pot Procedures: Developing one-pot, multi-step reactions, where sequential transformations occur in a single reactor, can significantly improve efficiency by reducing the need for intermediate purification steps, thus saving time, resources, and minimizing waste. acs.org

By focusing on these areas, future synthetic routes to this compound can become more economically viable and environmentally benign.

Advanced Spectroscopic and Structural Characterization of Novel Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of a molecule is fundamental to developing its applications. For this compound, detailed structural information has been obtained through single-crystal X-ray diffraction.

The molecular structure is planar, a feature stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the formyl oxygen atom, with a measured O—H⋯O distance of 2.6231 (19) Å. nih.gov In the solid state, molecules of this compound arrange into one-dimensional chains through offset π-stacking interactions. nih.gov These chains are further linked by weak intermolecular C—H⋯O and C—H⋯F contacts, forming a complex three-dimensional supramolecular architecture. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C3—Cl Bond Length (Å) | 1.7334 (16) |

| C5—F Bond Length (Å) | 1.3529 (19) |

| O1⋯O2 H-Bond (Å) | 2.6231 (19) |

| π-Stacking Distance (Å) | 3.7154 (3) |

Data sourced from crystallographic studies. nih.gov

Future research will focus on synthesizing novel derivatives and employing advanced spectroscopic techniques for their characterization. This includes:

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for unambiguously assigning the proton and carbon signals in more complex derivatives.

Computational Modeling: The use of Density Functional Theory (DFT) and Hartree-Fock (HF) computational methods will be crucial for predicting and corroborating experimental data. prensipjournals.com These methods can accurately forecast vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), providing deep insight into the structural and electronic features of new molecules. prensipjournals.comacs.org

By combining experimental data with theoretical calculations, a comprehensive understanding of the structure-property relationships of new this compound derivatives can be achieved.

Chemoinformatics and Machine Learning Applications for Predictive Modeling

Chemoinformatics and machine learning are rapidly becoming indispensable tools in chemical research. These computational approaches can analyze vast datasets to identify patterns and build predictive models, accelerating the discovery and optimization of new molecules. For derivatives of this compound, these tools offer the potential to predict various properties before synthesis, saving significant time and resources.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of derivatives with their biological activity. By analyzing a set of synthesized and tested compounds, these models can predict the activity of virtual compounds, guiding the design of more potent analogues.

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. It can be used to predict the binding affinity and orientation of novel derivatives within a target's active site, helping to explain their mechanism of action and rationally design more effective inhibitors. rsc.orgnih.gov

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Applying these models to virtual derivatives of this compound would allow researchers to deprioritize compounds with predicted poor pharmacokinetic profiles or high toxicity early in the design phase.

Property Prediction: Computational analysis of key properties such as chemical hardness, electronegativity, and intramolecular charge transfer can help identify derivatives with desirable electronic or physical characteristics for applications in materials science. prensipjournals.com

Rational Design of Derivatives for Targeted Biological Activities

The this compound scaffold is a valuable starting point for the rational design of new therapeutic agents, largely because salicylaldehyde (B1680747) derivatives are known to be important in the synthesis of antimicrobial complexes. nih.gov Rational design involves the iterative process of designing, synthesizing, and testing new molecules based on a deep understanding of structure-activity relationships (SAR) and the biological target. mdpi.com

Emerging research directions include:

Antimicrobial Agents: The parent compound has been noted for its antibacterial characteristics. nih.gov Future work will involve designing derivatives to enhance this activity against a broader spectrum of pathogens, including drug-resistant strains. This can be achieved by introducing pharmacophores known to interact with bacterial targets like DNA gyrase or topoisomerase IV. rsc.org

Antifungal Agents: By modifying the scaffold, it is possible to target specific fungal enzymes. For instance, designing derivatives that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs) could lead to potent new fungicides for crop protection. nih.gov In vivo testing of such rationally designed compounds is a critical step to validate their protective efficacy. nih.gov

Enzyme Inhibitors: The reactive aldehyde and adjacent hydroxyl group make the scaffold suitable for designing inhibitors for various enzymes implicated in human diseases. For example, related fluorinated structures have been investigated as aromatase inhibitors. ossila.com

The key to success in this area is the tight integration of computational design, chemical synthesis, and rigorous biological evaluation to create a feedback loop for molecular optimization.

Exploration in Materials Science and Functional Molecule Development

Beyond biological applications, the unique electronic and structural features of this compound make it an attractive building block for novel materials and functional molecules. The presence of halogen atoms and sites for coordination chemistry opens up diverse possibilities.

Future research perspectives in this domain are:

Salen Ligand Complexes: The parent compound can be readily converted into salen-type ligands. These ligands are capable of coordinating with a variety of metal ions (e.g., Co, Mn, Ni) to form stable complexes. ossila.com Cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown potential for applications in reversible oxygen capture. ossila.com This suggests that derivatives could be developed for gas storage, catalysis, or as chemical sensors.

Organic Semiconductors: Aromatic compounds are the foundation of many organic electronic materials. Research has shown that related salicylaldehydes can be used as precursors for the synthesis of semiconducting acenes. ossila.com By strategically modifying the this compound core, it may be possible to tune the electronic energy levels and solid-state packing to create new materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Dyes and Fragrances: Substituted salicylaldehydes have a history of use in the synthesis of dyes and fragrances. acs.org The specific substitution pattern of this compound could be exploited to create novel colorants or scent compounds with unique properties.

The exploration of this compound in materials science is still in its early stages, representing a frontier with significant potential for the development of new functional molecules and advanced materials.

Q & A

Q. What strategies improve the bioavailability of this compound-derived kinase inhibitors?

- Methodology :

- Prodrug Design : Convert the aldehyde to a Schiff base with ethylenediamine for enhanced solubility.

- Co-crystallization : Screen with cyclodextrins (β-CD) to form inclusion complexes, validated by phase solubility diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.